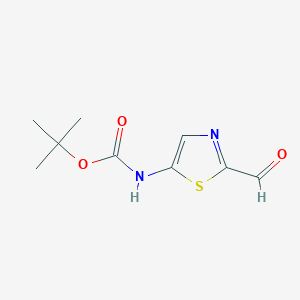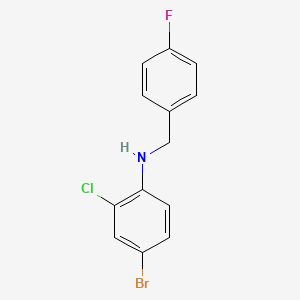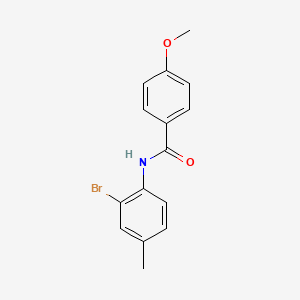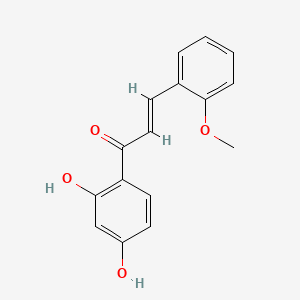
2',4'-Dihydroxy-2-methoxychalcone
Descripción general
Descripción
2’,4’-Dihydroxy-2-methoxychalcone is a chemical compound with the molecular formula C16H14O4 . It is used as an anticancer agent inhibiting DNA topoisomerase IB and Tyrosyl-DNA phosphodiesterase 1 inhibitors .
Synthesis Analysis
The compound 2’,4-dihydroxy-3-methoxychalcone has been synthesized through Claisen-Schmidt reaction from 2-hydroxyacetophenone and 2,4-dihydroxyacetophenone with 4-hydroxy-3-methoxy benzaldehida (vanillin) in aqueous KOH 40% and KSF montmorillonite as catalyst in methanol .Molecular Structure Analysis
The molecular structure of 2’,4’-Dihydroxy-2-methoxychalcone consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system .Physical And Chemical Properties Analysis
2’,4’-Dihydroxy-2-methoxychalcone has a molecular weight of 270.28 . More specific physical and chemical properties like boiling point, melting point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Anticancer Potential
2',4'-Dihydroxy-2-methoxychalcone and related compounds have been extensively studied for their anticancer properties. Research by Matsjeh et al. (2017) revealed that these compounds exhibit significant cytotoxic activity against various cancer cell lines, including cervical, colon, and breast cancer cells. The study highlighted their potential as potent inhibitors in cancer cell lines, indicating their promising role in cancer treatment (Matsjeh et al., 2017).
Structural Analysis and Isolation
The isolation and structural analysis of methoxychalcones, including 2',4'-Dihydroxy-2-methoxychalcone, have been conducted in various studies. For instance, Domínguez et al. (1989) isolated kukulkanins A and B, which are closely related to 2',4'-Dihydroxy-2-methoxychalcone, from Mimosa tenuefolia. These compounds were identified using spectroscopic techniques and X-ray crystallography, highlighting the diverse sources and structural complexity of these compounds (Domínguez et al., 1989).
Antileishmanial Activities
The antileishmanial activities of 2',4'-Dihydroxy-2-methoxychalcone derivatives have been explored in various studies. Torres-Santos et al. (1999) demonstrated that encapsulated derivatives of these compounds showed increased antileishmanial activity in both in vitro and in vivo models. This research suggests the potential of these compounds in the treatment of leishmaniasis, a tropical parasitic disease (Torres-Santos et al., 1999).
Cytoprotective Effects
The cytoprotective effects of2',4'-Dihydroxy-2-methoxychalcone have been studied in various contexts. One notable study by De la Rocha et al. (2003) investigated the effects of 2',4'-dihydroxychalcone and its derivatives on gastroduodenal injury in rats. The results showed that these chalcones, in combination with melatonin, had significant preventive effects against ethanol-induced gastroduodenal injury. This finding indicates the potential of these compounds in protecting the gastrointestinal tract from damage (De la Rocha et al., 2003).
Photochromism and Optical Properties
2',4'-Dihydroxy-2-methoxychalcone has also been studied for its photochromic properties. Horiuchi et al. (2000) found that the photochromic system of 2-hydroxy-4′-methoxychalcone, a closely related compound, was a novel photon-mode erasable system with nondestructive readout ability. This study highlights the potential applications of these compounds in optical memory systems and underscores their importance in materials science (Horiuchi et al., 2000).
Chemopreventive and Antitumor Activities
The role of chalcones and dihydrochalcones, including 2',4'-Dihydroxy-2-methoxychalcone, in chemoprevention and antitumor activities has been extensively studied. Szliszka et al. (2010) researched their impact on TRAIL-mediated apoptosis in prostate cancer cells, finding that these compounds significantly augmented TRAIL-induced apoptosis and cytotoxicity. This research provides valuable insights into the therapeutic potential of these compounds in the prevention and treatment of prostate cancer (Szliszka et al., 2010).
Mecanismo De Acción
The presence of hydroxyl groups in position C-2’ and C-4’on the A ring is found to be responsible for cytotoxicity of chalcone . Chalcones have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor and chemopreventive activities .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-16-5-3-2-4-11(16)6-9-14(18)13-8-7-12(17)10-15(13)19/h2-10,17,19H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLVGCCGMXGMGZ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dihydroxy-2-methoxychalcone | |
CAS RN |
108051-21-4 | |
| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(2-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108051214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




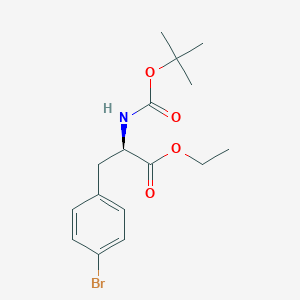
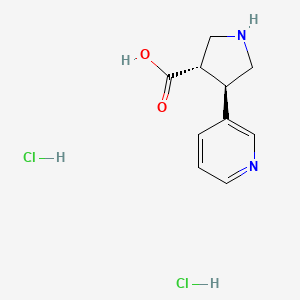
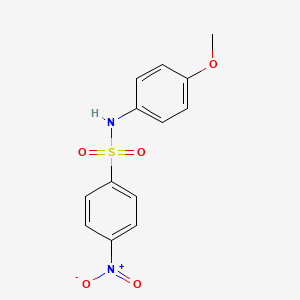
![1,4-Bis(2,5-dihydrothiophen-2-yl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B3341818.png)

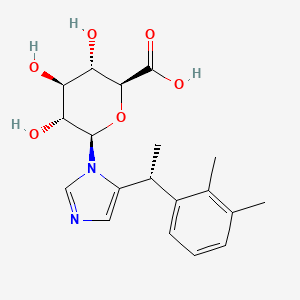
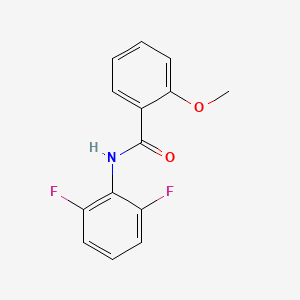
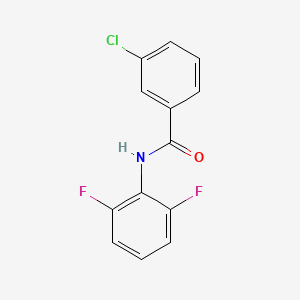

![Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate](/img/structure/B3341890.png)
